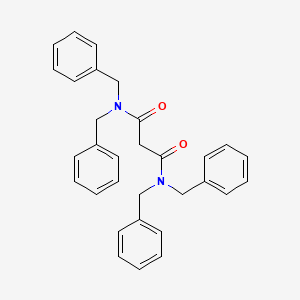

N,N,N',N'-Tetrabenzyl-malonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrabenzylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O2/c34-30(32(22-26-13-5-1-6-14-26)23-27-15-7-2-8-16-27)21-31(35)33(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKGPCMRODOLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368367 | |

| Record name | N,N,N',N'-Tetrabenzyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87898-62-2 | |

| Record name | N,N,N',N'-Tetrabenzyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview and Research Significance

Contextualization within Malonamide (B141969) Chemistry

Malonamides are a class of organic compounds characterized by a central methylene (B1212753) group flanked by two amide functionalities. researchgate.netacs.org These structures are derived from malonic acid and are recognized for their versatility in various chemical applications. researchgate.netdundee.ac.uk The fundamental malonamide framework can be substituted at the nitrogen atoms, leading to a wide array of derivatives with diverse properties and functions. researchgate.netresearchgate.net

The chemistry of malonamides is rich and varied, with research spanning from their synthesis to their use as building blocks in more complex molecules. dundee.ac.ukresearchgate.net They are known to participate in a range of chemical transformations, and their derivatives have been explored for applications in medicinal chemistry, materials science, and as ligands for metal extraction. dundee.ac.ukresearchgate.net

Importance of N,N,N',N'-Tetrasubstituted Malonamide Derivatives in Chemical Research

The N,N,N',N'-tetrasubstituted malonamides represent a significant subclass of malonamide derivatives where all four hydrogen atoms on the amide nitrogens are replaced by other organic groups. researchgate.net This full substitution has a profound impact on the molecule's steric and electronic properties. The nature of these substituents can be tailored to fine-tune the compound's solubility, reactivity, and coordinating ability.

These derivatives are of particular interest in coordination chemistry. acs.org For instance, compounds like N,N,N',N'-tetramethylmalonamide have been studied for their ability to form complexes with metal ions, which is crucial for processes like liquid-liquid extraction of lanthanides and actinides. osti.gov The specific arrangement and nature of the substituents influence the ligand's denticity and the stability of the resulting metal complexes. acs.orgosti.gov

Research into N,N,N',N'-tetrasubstituted malonamides also extends to their use as synthetic intermediates and in the development of new materials. researchgate.net The ability to introduce four distinct substituent groups offers a high degree of modularity, allowing for the creation of molecules with precisely engineered properties.

Specific Research Interest in N,N,N',N'-Tetrabenzyl-malonamide

This compound, with its four benzyl (B1604629) groups attached to the nitrogen atoms, is a subject of specific research interest. The presence of the bulky and aromatic benzyl groups imparts unique characteristics to the molecule. These groups influence the compound's conformational preferences and its potential for intermolecular interactions, such as pi-stacking.

The synthesis of this compound and its derivatives is a key area of investigation. chemrxiv.org Researchers are exploring various synthetic routes to efficiently produce these compounds and to introduce further functionalization. chemrxiv.org

Furthermore, the applications of this compound are being explored in various fields. For example, its structural framework is relevant in the design of precursors for more complex molecular architectures, including dendrimers. chemrxiv.org The specific steric and electronic properties conferred by the four benzyl groups make it a valuable tool for creating well-defined, three-dimensional structures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | N,N,N',N'-tetrabenzylpropanediamide |

| Molecular Formula | C₃₁H₃₀N₂O₂ |

| Molecular Weight | 462.60 g/mol |

| CAS Number | 87898-62-2 |

| InChI Key | HFKGPCMRODOLRM-UHFFFAOYSA-N |

This data is compiled from available chemical databases.

Synthetic Methodologies

Established Synthetic Routes for Malonamide (B141969) Backbone

The construction of the N,N,N',N'-tetrabenzyl-malonamide molecule relies on fundamental amidation reactions. Two principal pathways have been established: the amidation of malonic esters and the use of more reactive malonyl chlorides.

Amidation of Malonic Esters with Benzylamine Derivatives

A common and direct approach to forming the amide bonds in this compound is the amidation of a malonic ester, such as diethyl malonate, with dibenzylamine (B1670424). This reaction typically requires elevated temperatures to proceed, often in the presence of a catalyst to overcome the formation of less reactive ammonium (B1175870) salts that can form between the carboxylic acid ester and the amine. mdpi.com The general principle involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the amide linkage. To drive the reaction to completion, the removal of the alcohol byproduct, often through azeotropic distillation, can be employed. mdpi.com

Reactions Involving Malonyl Chlorides

A more reactive alternative to malonic esters is the use of malonyl chloride. The higher electrophilicity of the acyl chloride group makes the reaction with dibenzylamine more facile, often proceeding at lower temperatures and without the need for a catalyst. nih.gov The reaction involves the nucleophilic substitution of the chloride ions by the amine, typically in the presence of a base to neutralize the hydrogen chloride gas that is evolved. This method is generally efficient, though the handling of the moisture-sensitive and corrosive malonyl chloride requires careful experimental technique.

Alternative Synthetic Approaches and Reaction Conditions

In addition to the classical methods, modern synthetic techniques have been explored to improve the synthesis of malonamides, offering advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times for amidation processes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound can potentially offer a more efficient and environmentally friendly route by minimizing the use of solvents and reducing energy consumption.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly convergent and atom-economical approach to synthesis. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied to generate the malonamide core structure in a one-pot fashion. This would involve the in-situ generation of the necessary reactive intermediates from simpler starting materials.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent plays a crucial role in the efficiency of amidation reactions. For the amidation of malonic esters, various Lewis acid catalysts can be employed to activate the ester carbonyl group towards nucleophilic attack. researchgate.net The selection of an appropriate solvent is also critical; non-polar aprotic solvents are often preferred to minimize side reactions and facilitate product isolation. In the case of reactions involving malonyl chloride, the choice of base and solvent can influence the reaction rate and the formation of byproducts.

Research Findings on Synthetic Parameters

Detailed studies on the synthesis of this compound have provided insights into the optimal reaction conditions. The following table summarizes key findings from the literature.

| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Diethyl Malonate, Dibenzylamine | - | Toluene (B28343) | Reflux | - | Moderate | mdpi.comnih.gov |

| Malonyl Chloride, Dibenzylamine | Triethylamine | Dichloromethane (B109758) | 0 to RT | - | High | nih.gov |

| Phenylacetic Acid, Benzylamine | NiCl₂ | Toluene | 110 | 20 h | >99 | nih.gov |

| n-Dodecanoic Acid, Aniline | Nb₂O₅ | - | - | - | High | researchgate.net |

This table presents a summary of conditions for related amidation reactions, providing a basis for the synthesis of this compound.

Purification and Isolation Techniques

The choice of purification technique for this compound largely depends on the nature and quantity of impurities present after its synthesis. Typically, a combination of chromatographic and recrystallization methods is utilized to achieve high purity.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of this compound on a laboratory scale. This method separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase.

Stationary and Mobile Phases: For the separation of this compound, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The selection of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the polarity being gradually increased to elute compounds of increasing polarity.

Research has shown that for compounds with similar structures, such as other N,N,N',N'-tetra-substituted malonamides, various solvent systems can be effective. The optimal solvent system for this compound is determined empirically, often through preliminary analysis using thin-layer chromatography (TLC).

Typical Eluent Systems:

| Eluent System Components | Typical Ratios (v/v) | Notes |

| Hexane (B92381) / Ethyl Acetate | 9:1 to 7:3 | A common starting point for moderately polar compounds. The ratio is adjusted based on the polarity of the impurities. |

| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for eluting more polar compounds. |

| Pentane / Diethyl Ether | 8:2 to 6:4 | Offers a different selectivity compared to ethyl acetate-based systems. |

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC. Fractions containing the pure this compound are then combined and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

Solvent Selection: The key to successful recrystallization is the choice of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Furthermore, the solvent's boiling point should not be excessively high to allow for easy removal, and it should not react with the compound being purified.

For this compound, a moderately polar compound, a range of solvents and solvent mixtures can be considered.

Potential Recrystallization Solvents:

| Solvent | Rationale |

| Ethanol | Often a good choice for moderately polar organic compounds. |

| Isopropanol | Similar properties to ethanol, can offer different solubility characteristics. |

| Ethyl Acetate / Hexane | A solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. |

| Toluene | Can be effective for aromatic compounds, but its higher boiling point requires careful handling. |

The process involves dissolving the crude this compound in a minimal amount of the chosen hot solvent. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize the yield of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the recrystallized product is typically assessed by measuring its melting point and through spectroscopic techniques.

Coordination Chemistry

Ligand Properties of N,N,N',N'-Tetrabenzyl-malonamide

This compound functions as a classic bidentate ligand, coordinating to a metal center through the lone pairs of the two carbonyl oxygen atoms. csbsju.edulibretexts.org This mode of binding forms a stable six-membered ring with the metal ion. The ability of a single ligand to bind to a central atom at two or more points is known as chelation. purdue.edu

The chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. csbsju.edu This increased stability arises from both enthalpic and entropic factors. Enthalpically, breaking two metal-ligand bonds to dissociate a bidentate ligand requires more energy than breaking a single bond for a monodentate ligand. libretexts.org Entropically, the formation of a chelate complex typically leads to an increase in the total number of independent particles in the system, which is a thermodynamically favorable process. csbsju.edulibretexts.org

The four benzyl (B1604629) groups attached to the nitrogen atoms exert considerable influence on the ligand's coordination properties.

Steric Influence : The benzyl groups are sterically bulky. This bulk can hinder the approach of the ligand to a metal center and influence the geometry of the resulting complex. nih.gov The rotational freedom of the benzyl groups can create a sterically crowded environment around the coordination site, potentially affecting the number of ligands that can bind to a metal ion and influencing the spatial arrangement of other ligands in the coordination sphere. nih.gov

Electronic Influence : Electronically, the benzyl group is generally considered to be weakly electron-donating through an inductive effect. However, this effect is likely minimal on the electron density of the distant carbonyl oxygen atoms. The primary electronic influence remains the powerful resonance effect within the amide group itself.

Complexation with f-Block Elements

Malonamides are of significant interest for their ability to form stable complexes with f-block elements, such as lanthanides and actinides. This has made them important in areas like nuclear fuel reprocessing for separating these elements. osti.gov

While specific structural data for this compound complexes are not widely reported, extensive studies on the closely related N,N,N',N'-tetramethylmalonamide (TMMA) provide valuable insights into the expected behavior. osti.govosti.gov Systematic studies across the lanthanide series with TMMA reveal distinct structural trends and coordination modes. osti.govresearchgate.net

For the earlier, larger lanthanide ions (e.g., La to Sm), charge-neutral, 10-coordinate complexes of the type [Ln(TMMA)₂(NO₃)₃] are typically formed. osti.gov In these structures, two bidentate TMMA ligands and three bidentate nitrate (B79036) anions coordinate to the metal center. osti.gov As one moves across the lanthanide series to the smaller, heavier lanthanides, changes in coordination number and ligand arrangement are observed due to the decreasing ionic radius of the Ln(III) ion. osti.govosti.gov This can lead to the formation of different structural families, including complexes with lower coordination numbers or even charged anion-cation pairs. osti.govresearchgate.net For instance, with middle lanthanides like Eu to Tb, a cis-arrangement of the TMMA ligands is observed, while with later lanthanides like Dy and Ho, complex ionic pair structures can form. researchgate.net

The lanthanide contraction describes the steady decrease in the ionic radii of the lanthanide elements as the atomic number increases. nih.gov This phenomenon has a direct and predictable impact on the structure of lanthanide complexes. nih.gov In a series of isostructural lanthanide complexes with this compound, a gradual shortening of the metal-ligand bond distances is expected as one moves from Lanthanum to Lutetium. osti.gov

This trend is clearly demonstrated in the crystal structures of the analogous [Ln(TMMA)₂(NO₃)₃] complexes. As the size of the central Ln(III) ion decreases, it exerts a stronger electrostatic pull on the ligand donor atoms, resulting in shorter Ln-O bonds. osti.gov

| Lanthanide (Ln) | Average Ln-OTMMA Bond Distance (Å) |

|---|---|

| La | 2.490 |

| Ce | 2.470 |

| Pr | 2.455 |

| Nd | 2.443 |

| Sm | 2.434 |

Lanthanide(III) Complexes: Structural Trends and Coordination Modes

Coordination Geometries

The coordination geometry of metal complexes with malonamide (B141969) ligands is highly dependent on the size of the metal ion, the stoichiometry of the complex, and the steric bulk of the N-substituents. Common geometries for transition metals include tetrahedral and octahedral configurations. libretexts.orguomustansiriyah.edu.iq For the larger lanthanide and actinide ions, higher coordination numbers (from 7 to 10) are typical, leading to more complex geometries. libretexts.orglibretexts.org

For instance, with the less sterically hindered N,N,N',N'-tetramethylmalonamide (TMMA), lanthanide complexes exhibit a range of coordination numbers and geometries. Early lanthanides form 10-coordinate complexes, such as Ln(trans-TMMA)₂(NO₃)₃, while the contraction across the series leads to 9-coordinate and mixed 9/10-coordinate species for later lanthanides. osti.govresearchgate.netosti.gov

While specific crystal structures for this compound complexes are not widely reported, the significant steric hindrance imposed by the four benzyl groups would be expected to play a crucial role. This steric bulk would likely favor lower coordination numbers compared to TMMA complexes under similar conditions. It is plausible that the bulky benzyl groups would create a more crowded coordination sphere, potentially leading to distorted geometries to accommodate the ligands. For f-block elements, geometries such as a distorted capped trigonal prism (for coordination number 7) or a distorted dodecahedron could be anticipated. researchgate.net The large size of the benzyl groups might also limit the number of ligands that can coordinate to a single metal center, making complexes with a lower ligand-to-metal ratio more favorable than for smaller tetraalkylmalonamides.

Inner-Sphere vs. Outer-Sphere Anion Coordination

The interaction of anions with the metal center in malonamide complexes can occur either in the inner sphere, where the anion is directly bonded to the metal, or the outer sphere, where it is associated with the complex cation through electrostatic forces. This behavior is critical in processes like solvent extraction, where the nature of the extracted species determines the efficiency of the separation.

In nitrate-rich media, common in nuclear fuel reprocessing, nitrate ions can coordinate directly to the metal ion. Studies with TMMA and lanthanides have shown that nitrate anions are typically part of the inner coordination sphere, forming bidentate or monodentate linkages. osti.govchemrxiv.org For example, in complexes like Ln(TMMA)₂(NO₃)₃, three bidentate nitrate ligands are directly coordinated to the lanthanide ion. osti.gov

Actinide Complexation Chemistry

Malonamides are of significant interest for their potential application in the separation of minor actinides (like americium and curium) from lanthanides in used nuclear fuel, a key step in advanced fuel cycles (e.g., the DIAMEX process). osti.govosti.gov The selectivity of these ligands for actinides over lanthanides is a subject of intense research.

While specific studies on the complexation of this compound with actinides are not prevalent, it is expected to form stable complexes with trivalent actinide ions. The bulky benzyl groups would create a lipophilic exterior, enhancing the solubility of the resulting complexes in the organic phase during solvent extraction. However, the increased steric hindrance might also impact the extraction efficiency and selectivity. The balance between the lipophilicity imparted by the benzyl groups and the potential steric impediment to complex formation is a critical aspect that would require experimental investigation.

Comparison with Other N,N,N',N'-Tetraalkylmalonamide Ligands

The properties of this compound are best understood by comparing it with other members of the N,N,N',N'-tetraalkylmalonamide family, particularly the well-studied N,N,N',N'-tetramethylmalonamide (TMMA).

The primary difference lies in the steric bulk of the substituents. The benzyl groups are significantly larger and more sterically demanding than the methyl groups in TMMA. This has several predictable consequences:

Coordination Number: As previously mentioned, the tetrabenzyl derivative is expected to favor complexes with lower coordination numbers than TMMA.

Stability of Complexes: The increased steric strain may lead to lower thermodynamic stability of the complexes compared to those of TMMA, assuming the same metal ion and conditions.

Solubility: The presence of four aromatic benzyl groups will drastically increase the lipophilicity of the ligand and its metal complexes, making them more soluble in non-polar organic solvents. This is a crucial property for solvent extraction agents.

Extraction Behavior: In solvent extraction systems, the greater lipophilicity would be beneficial. However, the potentially weaker complexation due to steric hindrance could be a competing, detrimental factor.

Systematic studies across the lanthanide series with TMMA have revealed detailed structural trends, such as the formation of different structural families and coordination environments as the ionic radius of the lanthanide decreases. researchgate.netosti.gov A similar systematic study with this compound would likely reveal different structural trends, governed by the dominant steric influence of the benzyl groups.

Table 1: Comparison of TMMA and Expected Properties of this compound (TBM)

| Property | N,N,N',N'-Tetramethylmalonamide (TMMA) | This compound (TBM) (Predicted) |

| N-Substituent | Methyl (-CH₃) | Benzyl (-CH₂C₆H₅) |

| Steric Hindrance | Low | High |

| Lipophilicity | Moderate | High |

| Typical Ln(III) Coordination | 10-coordinate (early Ln), 9-coordinate (later Ln) osti.govosti.gov | Likely lower coordination numbers (e.g., 7, 8) |

| Complex Stability | High | Potentially lower due to steric strain |

| Solubility in non-polar solvents | Moderate | High |

Complexation with Transition Metal Ions

The coordination chemistry of malonamides extends to transition metals, where they typically act as neutral bidentate ligands, forming chelate rings. nih.gov

Coordination Modes and Ligand Denticity with Specific Transition Metals

With transition metals, this compound is expected to coordinate in a bidentate fashion through its two carbonyl oxygen atoms, forming a six-membered chelate ring. msu.edu The coordination number and geometry of the resulting complex will depend on the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere. libretexts.org

For example, with divalent first-row transition metals like Ni(II) or Co(II), one could expect the formation of octahedral complexes of the type [M(TBM)₂(X)₂] or [M(TBM)₃]²⁺, or tetrahedral complexes like [M(TBM)(X)₂], where X is a monodentate anion. libretexts.org However, the significant steric bulk of the tetrabenzyl ligand might favor the formation of four-coordinate complexes (tetrahedral or square planar) over six-coordinate octahedral complexes. libretexts.org Studies on related bulky ligands have shown that steric hindrance can be a deciding factor in the final coordination geometry. nih.gov For instance, a Ni(II) complex with a bulky ligand might favor a tetrahedral geometry over the square planar arrangement often seen with less demanding ligands. nih.gov

Ligand Field Effects and Spin States of Metal Centers

This compound, coordinating through two oxygen donor atoms, is classified as a hard, neutral ligand. As such, it is expected to be a relatively weak-field ligand. The ligand field splitting energy (Δ) induced by this ligand will influence the electronic configuration and spin state of the d-electrons of the transition metal center.

For a given metal ion in an octahedral environment, a weak-field ligand like this compound would result in a small Δ. If this splitting energy is less than the electron pairing energy (P), the complex will be high-spin. This means that electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t2g orbitals. For example, an octahedral Fe(II) (d⁶) complex with this ligand would be expected to be high-spin and paramagnetic.

In a tetrahedral field, the splitting is inherently smaller than in an octahedral field, so tetrahedral complexes with this ligand are highly likely to be high-spin. For d⁸ metal ions like Ni(II), a competition between square planar (typically low-spin) and tetrahedral (high-spin) geometries exists. The steric bulk of this compound would likely favor the formation of a high-spin tetrahedral complex. The specific ligand field parameters and resulting spin states would need to be determined experimentally through techniques like UV-Vis spectroscopy and magnetic susceptibility measurements.

Thermodynamics and Kinetics of Metal Complex Formation

The thermodynamic and kinetic parameters governing the formation of metal complexes with this compound are crucial for understanding the stability and reactivity of these coordination compounds. These factors dictate the conditions under which complexes will form, their longevity in solution, and their potential for application in various chemical processes.

Stability Constants and Binding Affinities

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant), which describes the equilibrium of the complexation reaction. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex.

Following an extensive review of scientific literature and chemical databases, specific stability constants and binding affinity data for metal complexes of this compound could not be located. Research providing detailed thermodynamic data for this particular ligand appears to be limited in the public domain.

For illustrative purposes, a general representation of stability constants for a hypothetical 1:1 metal-ligand complex (ML) is provided in the table below. This table demonstrates how such data is typically presented.

| Metal Ion | Log K₁ | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Mⁿ⁺ | [Data Not Available] | [Data Not Available] |

| M'ⁿ⁺ | [Data Not Available] | [Data Not Available] |

| Note: This table is a template. No experimental data for this compound was found. |

Complex Dissociation and Association Rates

The kinetics of complex formation and dissociation are described by the association rate constant (kₐ) and the dissociation rate constant (kₔ). These rates determine how quickly a complex forms and breaks apart, respectively. This information is vital for understanding the dynamic behavior of the complex in solution.

Similar to the thermodynamic data, specific research findings on the complex dissociation and association rates for this compound with various metal ions were not available in the surveyed scientific literature.

A representative table for presenting kinetic data is shown below. This format is standard for reporting such findings.

| Metal Ion | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) |

| Mⁿ⁺ | [Data Not Available] | [Data Not "Available"] |

| M'ⁿ⁺ | [Data Not Available] | [Data Not Available] |

| Note: This table is a template. No experimental data for this compound was found. |

Applications in Separation Science: Solvent Extraction

Role of N,N,N',N'-Tetrabenzyl-malonamide as an Extractant

As a neutral, bidentate ligand, this compound utilizes its two carbonyl oxygen atoms to chelate metal ions, forming a neutral complex that is soluble in an organic diluent. This mechanism, known as a solvating or neutral extraction, is central to its function in separation processes.

Liquid-liquid extraction, also known as solvent extraction, is a primary technique for separating and purifying compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. Malonamides, including the tetrabenzyl derivative, are designed to be highly soluble in organic diluents (like toluene (B28343) or kerosene) and to selectively transfer target metal ions from an aqueous feed solution into this organic phase.

The efficiency of an extractant is often characterized by its distribution ratio (D), which is the ratio of the metal ion's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. While specific distribution ratios for this compound are not widely reported, studies on analogous compounds such as N,N,N',N'-tetrabutylmalonamide (TBMA) and N,N,N',N'-tetraoctylmalonamide (TOMA) demonstrate that these ligands can effectively extract a range of metal ions. The choice of the substituent on the nitrogen atoms (in this case, benzyl) significantly impacts the ligand's lipophilicity and steric hindrance, which in turn affects the extraction efficiency and the stability of the resulting organic phase. For instance, increased steric hindrance near the coordinating carbonyl groups can sometimes negatively affect extraction efficiency.

One of the most critical applications for malonamides is in the reprocessing of spent nuclear fuel. icsm.fr Processes like DIAMEX (DIAmide EXtraction) have been developed in Europe to co-extract trivalent actinides (e.g., americium, curium) and lanthanides from the highly acidic raffinate of the PUREX (Plutonium and Uranium Reduction EXtraction) process. chemrxiv.org The chemical similarity between trivalent actinides and lanthanides makes their separation a significant challenge. researchgate.net

Malonamides are favored for this purpose because they are "CHON" extractants, containing only carbon, hydrogen, oxygen, and nitrogen. This composition allows them to be completely incinerated after use, minimizing the volume of secondary radioactive waste compared to phosphorus-containing extractants like CMPO (octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide).

In these processes, the malonamide (B141969) extractant, dissolved in an organic solvent, contacts the acidic aqueous waste stream. The malonamide complexes with both the trivalent actinides and lanthanides, transferring them to the organic phase. Subsequent process steps are then used to selectively strip, or back-extract, the actinides from the lanthanides. The performance of phenyl-substituted malonamides has been shown to be effective even at high nitric acid concentrations, highlighting their robustness for such applications. nih.gov this compound, with its benzyl (B1604629) groups, fits within this class of extractants and is relevant for the separation of valuable and highly radioactive metal ions.

Extraction Mechanism Investigations

Understanding the mechanism of extraction is crucial for optimizing separation processes. This involves studying how factors like acidity and component concentrations affect the formation and transfer of metal complexes.

The acidity of the aqueous phase is a critical parameter in solvent extraction systems using malonamides. For the extraction of actinides and lanthanides from nuclear waste, nitric acid (HNO₃) is the most relevant medium. The distribution ratios of metal ions are highly dependent on the HNO₃ concentration.

Generally, for trivalent metals like americium(III) and europium(III), the extraction efficiency of malonamides increases with increasing nitric acid concentration up to a certain point (typically around 3-5 M HNO₃). icsm.fr This is because the high concentration of nitrate (B79036) ions (NO₃⁻) in the aqueous phase promotes the formation of neutral, extractable metal-nitrate-malonamide complexes. At very high acidities, the extraction efficiency may decrease due to the competitive extraction of nitric acid itself by the malonamide. nih.gov

Studies on various malonamides show that the acid is extracted through the formation of adducts, such as (L)₂·HNO₃ and L·HNO₃, where L is the malonamide ligand. researchgate.net The nature of the acid (e.g., HNO₃, HCl, HClO₄) also influences the extraction, with different acids exhibiting different extraction behaviors due to variations in their hydration enthalpy and their strength of interaction with the extractant.

Illustrative Effect of HNO₃ Concentration on Metal Extraction by Malonamides This table illustrates the general trend observed for malonamide extractants. Specific values for this compound are not available.

| HNO₃ Concentration (mol/L) | General Trend for Distribution Ratio (D) of Trivalent Metals |

|---|---|

| 0.1 | Low |

| 1.0 | Moderate |

| 3.0 | High / Near Maximum |

| 5.0 | High / May begin to decrease |

The stoichiometry of the extracted complex refers to the ratio in which the metal ion, the extractant ligand, and anions (like nitrate) combine. This is typically determined using slope analysis, where the logarithm of the distribution ratio is plotted against the logarithm of the extractant concentration.

For trivalent lanthanides (Ln³⁺) and actinides (An³⁺) extracted from nitric acid solutions by malonamides (L), the most commonly reported stoichiometry is Ln(NO₃)₃L₂ . chemrxiv.org This indicates that one metal ion is complexed with three nitrate ions and two bidentate malonamide ligands. For tetravalent metals like thorium (Th⁴⁺), a common extracted species is Th(NO₃)₄L₂ . Similarly, for hexavalent uranium in the form of the uranyl ion (UO₂²⁺), the typical complex is UO₂(NO₃)₂L₂ . icsm.fr

While the specific stoichiometry for this compound complexes would need experimental verification, it is expected to follow these general patterns, influenced by the steric constraints imposed by the four benzyl groups.

Common Stoichiometries of Metal Complexes with Malonamide Extractants

| Metal Ion | Typical Extracted Species (L = Malonamide) |

|---|---|

| Lanthanide(III) (e.g., Eu³⁺) | Eu(NO₃)₃L₂ |

| Actinide(III) (e.g., Am³⁺) | Am(NO₃)₃L₂ |

| Actinide(IV) (e.g., Th⁴⁺) | Th(NO₃)₄L₂ |

In solvent extraction systems, it is common for species other than the target metal ion to be transferred into the organic phase. Malonamide extractants are known to co-extract both water and the inorganic acid present in the aqueous feed. The amount of co-extracted water and acid depends on the aqueous phase acidity and the concentration of the extractant in the organic phase.

The presence of water in the organic phase is also a key factor. Water can be co-extracted along with the metal-ligand complex, sometimes playing a role in the coordination sphere of the metal or being associated with the polar core of reverse micelles that the extractant molecules may form in the organic diluent. scirp.org The amount of extracted water often varies non-linearly with acid concentration, sometimes showing a minimum at intermediate acidities. researchgate.net The specific properties of this compound, particularly the hydrophobicity imparted by the benzyl groups, would likely influence the extent of water and acid co-extraction.

Adsorption Behavior of this compound at Liquid-Liquid Interfaces

The adsorption of this compound at the interface between two immiscible liquid phases is a critical aspect of its application in solvent extraction processes. This behavior governs the efficiency of metal ion transfer from an aqueous phase to an organic phase. The amphiphilic nature of the malonamide molecule, possessing both hydrophilic and lipophilic moieties, drives its accumulation at the liquid-liquid interface, thereby reducing the interfacial tension.

The adsorption process is influenced by several factors, including the nature of the organic diluent, the composition of the aqueous phase (e.g., acidity, ionic strength), and the temperature. These parameters affect the partitioning of the extractant between the bulk organic phase and the interface, as well as the formation of aggregates or microemulsions, which can further impact the extraction process.

Detailed Research Findings:

While specific experimental data tables for N,N,N'-Tetrabenzyl-malonamide were not found, the following table outlines the kind of data typically generated in studies of the adsorption behavior of similar extractants at liquid-liquid interfaces. This hypothetical data is presented for illustrative purposes to demonstrate the parameters often investigated.

| Concentration of this compound in Organic Phase (mol/L) | Interfacial Tension (mN/m) | Surface Excess Concentration (mol/m²) | Area per Molecule (Ų/molecule) |

| 0.001 | 45.2 | 1.5 x 10⁻⁶ | 110.8 |

| 0.005 | 40.8 | 2.8 x 10⁻⁶ | 59.4 |

| 0.01 | 37.5 | 3.9 x 10⁻⁶ | 42.6 |

| 0.05 | 32.1 | 5.1 x 10⁻⁶ | 32.6 |

| 0.1 | 30.5 | 5.5 x 10⁻⁶ | 30.2 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data typically shows that as the concentration of the extractant in the organic phase increases, the interfacial tension between the aqueous and organic phases decreases. This is a direct consequence of the adsorption of the malonamide molecules at the interface. From the interfacial tension data, other important parameters such as the surface excess concentration (the amount of extractant adsorbed per unit area of the interface) and the area occupied by each molecule at the interface can be calculated using the Gibbs adsorption isotherm.

Further research, potentially involving techniques like pendant drop tensiometry, neutron reflectometry, and molecular dynamics simulations, would be necessary to generate specific and detailed data on the adsorption behavior of this compound at various liquid-liquid interfaces. Such studies would provide valuable insights into the optimization of solvent extraction systems utilizing this compound.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and coordination environments of molecules. For malonamides, these techniques are particularly insightful for characterizing the carbonyl (C=O) stretching vibrations, which are sensitive to the molecular environment and coordination to metal ions.

Infrared (IR) Spectroscopy for Carbonyl Vibrations and Coordination Modes

In the study of related malonamide (B141969) compounds, IR spectroscopy is crucial for identifying the stretching frequency of the carbonyl group. This vibrational mode typically appears in a distinct region of the IR spectrum and its position can indicate whether the carbonyl oxygen is involved in coordination with a metal center. A shift in the C=O stretching frequency upon complexation provides direct evidence of the ligand's binding mode. However, specific IR spectral data for N,N,N',N'-Tetrabenzyl-malonamide, which would detail the precise wavenumbers of its carbonyl vibrations and other characteristic bands, are not documented in the surveyed literature.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy offers a complementary perspective to IR spectroscopy. While strong in IR, the carbonyl stretch in symmetrical malonamides might be weak in the Raman spectrum. Conversely, other vibrations within the molecular framework may be more prominent. The analysis of Raman spectra for analogous compounds often aids in a more complete vibrational assignment. As with IR data, specific Raman spectra for this compound are not available.

Correlation of Experimental Spectra with Theoretical Calculations

In modern chemical analysis, experimental spectroscopic data are frequently correlated with theoretical calculations, such as those derived from Density Functional Theory (DFT). This approach allows for a more detailed assignment of vibrational modes and a deeper understanding of the molecular structure. For many related compounds, researchers have successfully matched theoretically predicted spectra with experimental IR and Raman data. Such a comparative analysis for this compound is contingent on the initial acquisition of experimental spectra, which is currently lacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.

¹H NMR for Proton Environments and Ligand Conformation

Proton (¹H) NMR spectroscopy would be instrumental in characterizing the various proton environments within the this compound molecule. The chemical shifts and coupling patterns of the benzyl (B1604629) protons and the methylene (B1212753) protons of the malonamide backbone would provide critical information about the molecule's conformation and symmetry in solution. Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are not reported in the available literature.

¹³C NMR for Carbon Backbone and Substituent Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the central methylene carbon, and the various carbons of the benzyl groups would be characteristic of this compound. This data would confirm the presence of the different carbon environments and complete the structural picture. Unfortunately, no published ¹³C NMR data for this specific compound could be located.

2D NMR Techniques for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the structural connectivity of this compound. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the bonding framework of the molecule.

In a typical COSY spectrum of this compound, cross-peaks would be observed between the methylene protons of the benzyl groups and the aromatic protons, confirming their proximity within the same spin system. Similarly, the methylene protons of the malonamide backbone would show correlations to each other.

These 2D NMR techniques, by providing a detailed map of proton-proton and proton-carbon connectivities, leave no ambiguity in the structural assignment of this compound. nih.govnih.gov

Solid-State NMR (e.g., ¹³C-CPMAS NMR) for Crystal Structure Insights

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, offers valuable information about the crystalline form of this compound. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and conformation of the molecules in the solid state.

The ¹³C-CPMAS NMR spectrum of this compound would display distinct resonances for each crystallographically inequivalent carbon atom. sigmaaldrich.com The chemical shifts of the carbonyl and methylene carbons of the malonamide core, as well as the aromatic and benzylic carbons, can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. rsc.org For instance, the presence of multiple resonances for a single type of carbon could indicate the existence of different polymorphs or the presence of multiple molecules in the asymmetric unit of the crystal. cardiff.ac.uk

Furthermore, the analysis of chemical shift anisotropy (CSA) and dipolar coupling constants, which can be measured through more advanced ssNMR experiments, can provide quantitative information about molecular geometry and packing. nih.gov This data is highly complementary to single-crystal X-ray diffraction and can be particularly useful in cases where suitable single crystals for diffraction are difficult to obtain. cardiff.ac.uk

Solution-State Aggregation Studies via NMR

NMR spectroscopy is also a sensitive probe for studying the aggregation behavior of this compound in solution. Changes in chemical shifts, line widths, and diffusion coefficients upon varying concentration or solvent can indicate the formation of aggregates.

For example, concentration-dependent ¹H NMR studies can reveal upfield or downfield shifts of specific proton resonances, particularly those of the aromatic rings, which would suggest intermolecular π-π stacking interactions between the benzyl groups of different molecules. Broadening of NMR signals is also a common indicator of aggregation, as the formation of larger species leads to slower molecular tumbling and more efficient relaxation.

Pulsed-field gradient (PFG) NMR, also known as Diffusion-Ordered Spectroscopy (DOSY), is a powerful technique for directly measuring the diffusion coefficient of molecules in solution. In a DOSY experiment, a decrease in the measured diffusion coefficient of this compound with increasing concentration would provide strong evidence for the formation of larger aggregates. By applying the Stokes-Einstein equation, the hydrodynamic radius of the aggregates can be estimated, offering insights into their size and shape.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of this compound and for characterizing its potential complexes. libretexts.org In a typical positive-ion mode ESI-MS experiment, the molecule can be observed as the protonated species [M+H]⁺ or as adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. libretexts.org The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the molecular mass, which can be used to confirm the elemental composition of the compound. nsf.gov

The theoretical monoisotopic molecular weight of this compound (C₃₁H₃₂N₂O₂) is 464.2464 g/mol . ESI-MS analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 465.2537.

Furthermore, ESI-MS is invaluable for studying the formation of complexes between this compound and other species, such as metal ions. nih.gov By analyzing the mass spectrum of a solution containing the ligand and a metal salt, the stoichiometry of the resulting complex can be readily determined. nih.gov For example, the formation of a 1:1 complex with a metal ion (Me) would be evidenced by a peak corresponding to [M+Me]ⁿ⁺, where 'n' is the charge of the complex. The isotopic pattern of the peak can also help to identify the metal ion involved.

| Ion | Expected m/z |

| [M+H]⁺ | 465.2537 |

| [M+Na]⁺ | 487.2356 |

| [M+K]⁺ | 503.2096 |

| [2M+H]⁺ | 929.4999 |

| [2M+Na]⁺ | 951.4819 |

This table presents the theoretical m/z values for various ions of this compound that could be observed in an ESI-MS experiment.

Electronic Absorption Spectroscopy (UV-Vis)

Ligand-Centered Transitions

The electronic absorption spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or methanol, is characterized by absorptions in the ultraviolet (UV) region. These absorptions are primarily due to ligand-centered electronic transitions. researchgate.net

The spectrum is expected to show intense absorption bands corresponding to π-π* transitions within the aromatic rings of the benzyl groups. researchgate.net These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) of these bands are characteristic of the chromophoric system.

Additionally, n-π* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms of the amide groups to an antibonding π* orbital, may also be observed. ekb.eg These transitions are typically weaker (lower ε value) than π-π* transitions and may appear as shoulders on the main absorption bands. illinois.edu

The position and intensity of these ligand-centered transitions can be influenced by the solvent polarity and by the formation of complexes with other species. mdpi.com For instance, coordination to a metal ion can perturb the electronic structure of the ligand, leading to shifts in the absorption maxima (either to shorter or longer wavelengths) and changes in the molar absorptivity. researchgate.net

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |

| π-π | 200-300 | High |

| n-π | 250-350 | Low |

This table summarizes the expected electronic transitions for this compound in the UV-Vis spectrum.

Metal-Ligand Charge Transfer (MLCT) Bands in Metal Complexes

Metal-to-Ligand Charge Transfer (MLCT) bands are a characteristic feature in the electronic spectra of coordination complexes. researchgate.netnih.gov These transitions involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. nih.gov For a complex of this compound, MLCT transitions would likely occur if the metal ion is in a relatively low oxidation state (electron-rich) and the ligand possesses low-lying π* orbitals.

The benzyl groups of the this compound ligand introduce aromatic π systems, which can act as acceptors for the MLCT transitions. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the solvent environment. bath.ac.uk In the case of lanthanide complexes, which are often studied with related malonamide ligands, ligand-to-metal charge transfer (LMCT) bands are more commonly observed, especially with metals that are easily reduced. osti.gov For instance, in studies with Ce(IV) and TMMA, a strong LMCT band is observed, and its disappearance can be monitored to follow the reduction of Ce(IV) to Ce(III). osti.gov

For d-block metal complexes with this compound, one would expect to observe MLCT bands in the UV-Visible region. The exact position and intensity of these bands would provide insight into the electronic structure of the complex. An illustrative table of expected UV-Vis absorption data for a hypothetical transition metal complex of this compound is presented below.

Table 1: Illustrative UV-Visible Absorption Data for a Hypothetical Metal Complex of this compound

| Transition Type | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Ligand) | 250 - 300 | 10,000 - 50,000 |

| n → π* (Ligand) | 300 - 350 | 100 - 1,000 |

| MLCT | 400 - 600 | 1,000 - 20,000 |

| d-d (if applicable) | 500 - 800 | 10 - 500 |

Note: This table is illustrative and the actual values would depend on the specific metal ion, its oxidation state, and the solvent.

Simulation of Absorption Spectra for Metal Complexes

Computational chemistry provides powerful tools for the simulation of electronic absorption spectra, which can aid in the assignment of experimental bands and provide a deeper understanding of the electronic transitions. weizmann.ac.il Time-dependent density functional theory (TD-DFT) is a commonly employed method for this purpose. nih.gov

For a metal complex of this compound, TD-DFT calculations could be used to predict the energies and intensities of the electronic transitions, including the ligand-centered and charge-transfer bands. weizmann.ac.il Such calculations would involve optimizing the geometry of the complex in its ground state and then calculating the vertical excitation energies. The results can be visualized by plotting the calculated transitions as sticks, which can then be broadened to simulate the experimental spectrum.

Studies on related systems, such as lanthanide complexes with TMMA, have utilized DFT calculations to aid in the assignment of vibrational spectra, which is a complementary technique for structural elucidation. osti.govchemrxiv.orgresearchgate.netosti.gov Similar computational approaches could be extended to the simulation of the UV-Vis spectra of this compound complexes to understand the nature of the frontier molecular orbitals (HOMO and LUMO) and the character of the electronic transitions.

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Structure Determination

In a hypothetical crystal structure of this compound, the key parameters to be determined would be the C-C-C angle of the malonate backbone and the torsion angles describing the orientation of the amide planes relative to this backbone. The bulky benzyl groups would be expected to adopt a conformation that minimizes steric hindrance.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.7 |

| b (Å) | 10.6 |

| c (Å) | 8.1 |

| β (°) | 95.1 |

| Volume (ų) | 1600 |

| Z | 4 |

Note: The data in this table is illustrative and based on a related N-benzyl substituted compound. nsf.gov The actual crystallographic parameters for this compound may differ.

Elucidation of Coordination Geometry and Spatial Arrangement of Ligands

When this compound acts as a ligand in a metal complex, single-crystal X-ray diffraction can elucidate the coordination geometry around the metal center and the spatial arrangement of the ligands. nih.gov Malonamides typically coordinate to metal ions in a bidentate fashion through the two carbonyl oxygen atoms, forming a six-membered chelate ring. osti.gov

Systematic studies of lanthanide complexes with the related N,N,N',N'-tetramethylmalonamide (TMMA) ligand have shown that the coordination number and geometry can vary across the lanthanide series. researchgate.netosti.gov For example, with early lanthanides, complexes of the type Ln(trans-TMMA)₂(NO₃)₃ are formed, where two TMMA ligands are coordinated in a trans configuration. osti.gov With later lanthanides, changes in the spatial arrangement to a cis configuration and even the formation of cationic-anionic pairs are observed. osti.gov

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net

In the crystal structure of this compound, one would expect to find C-H···O hydrogen bonds between the methylene protons and the carbonyl oxygen atoms of neighboring molecules. Furthermore, the presence of four benzyl groups makes π-π stacking interactions between the aromatic rings a likely and significant feature of the crystal packing. nih.gov The specific arrangement of these interactions would define the supramolecular architecture of the crystal. researchgate.net The analysis of intermolecular contacts and voids in the crystal lattice provides insights into the stability and potential polymorphism of the material. semanticscholar.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecules like N,N,N',N'-Tetrabenzyl-malonamide. These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and vibrational behavior.

DFT is a widely used computational method that balances accuracy with computational cost, making it suitable for medium to large-sized molecules. nih.govnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure).

The process begins with an initial guess of the molecular geometry, which is then systematically refined by calculating the forces on each atom and minimizing the total energy of the system until a stable conformation, or energy minimum on the potential energy surface, is found. nih.govarxiv.org For a flexible molecule like this compound, with its rotatable benzyl (B1604629) groups, identifying the global minimum energy conformer among many possible local minima is a critical step. pnnl.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange and correlation energy of the electrons. For organic molecules containing amide groups, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very popular and have a long track record of providing reliable geometries and electronic properties. nih.govflvc.org Other functionals, including those with dispersion corrections (e.g., B3LYP-D3 ) to better account for non-covalent interactions, or newer, specifically parameterized functionals like EDF1 or the M06 suite , may also be employed to improve accuracy, particularly for vibrational frequencies or reaction energies. nih.govacs.org For instance, the CAM-B3LYP functional has been successfully used for studying N,N'-bisarylmalonamides.

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used, offering a good compromise between accuracy and computational expense. flvc.orgnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is crucial for representing bonding accurately. Diffuse functions (+) are important for describing anions or systems with significant non-covalent interactions. For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVDZ or aug-cc-pVTZ may be used. rsc.orgresearchgate.net

A typical level of theory for geometry optimization of this compound would be B3LYP/6-311+G(d,p).

Table 1: Representative Functionals and Basis Sets for DFT Studies on Malonamides

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p), 6-311+G(d,p) | Geometry Optimization, Electronic Properties |

| B3LYP-D3 | 6-311+G(d,p) | Systems with significant dispersion interactions |

| M06-2X | 6-311+G(d,p), TZVP | Geometries and Thermochemistry |

| CAM-B3LYP | 6-311+G(d,p) | Charge-transfer excitations, UV-Vis spectra |

| EDF1 | 6-31+G* | Vibrational Frequencies |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of the molecule to donate electrons and is associated with nucleophilic character. libretexts.orgyoutube.com In this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, as well as the π-systems of the benzyl groups.

LUMO: The LUMO is the orbital with the lowest energy that is devoid of electrons. It represents the ability of the molecule to accept electrons and is associated with electrophilic character. libretexts.orgyoutube.com For this molecule, the LUMO is likely to be localized primarily on the carbonyl groups (C=O) and the aromatic rings of the benzyl substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and generally more chemically reactive, while a larger gap implies higher kinetic stability. researchgate.net The HOMO-LUMO gap can also provide a qualitative understanding of the electronic absorption spectrum of the molecule. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 6.0 |

Note: These values are illustrative for a molecule of this type and would need to be calculated specifically for this compound.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. After a geometry optimization confirms a structure as a true energy minimum (characterized by the absence of imaginary frequencies), the vibrational frequencies can be calculated. nih.gov

These calculations predict the frequencies of the fundamental vibrational modes of the molecule. Each mode corresponds to a specific collective motion of the atoms, such as the stretching or bending of bonds. nih.gov For this compound, key vibrational modes include:

Amide I band: Primarily associated with the C=O stretching vibration, typically found in the 1630-1690 cm⁻¹ region. Its exact position is sensitive to the molecular environment and conformation. flvc.orgnih.gov

C-N stretching vibrations: Associated with the amide linkage.

CH₂ bending and wagging: From the methylene (B1212753) bridge and benzyl groups.

Aromatic C-H and C=C stretching: From the benzyl rings.

Comparing the calculated frequencies with experimental spectra allows for a detailed assignment of the observed absorption bands to specific molecular motions. acs.org It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic values.

Table 3: Representative Predicted Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on benzyl rings |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in CH₂ groups |

| Amide I (C=O Stretch) | 1680-1640 | Symmetric and asymmetric stretching of carbonyl groups |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of carbon-carbon bonds in benzyl rings |

| C-N Stretch | 1400-1200 | Stretching of the amide C-N bond |

Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for such calculations within a DFT framework. rsc.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus at that geometry. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Accurate prediction of NMR shifts requires careful selection of the DFT functional and basis set. nih.gov Studies have shown that functionals like B3LYP combined with basis sets such as cc-pVDZ can provide reliable ¹⁵N chemical shift predictions. rsc.org For ¹H and ¹³C shifts, various functionals have been tested, and the choice can significantly impact the accuracy of the prediction. nih.govnsf.gov Comparing the predicted chemical shifts with experimentally measured spectra is a powerful tool for structure verification and assignment of resonances, especially for complex molecules with many overlapping signals. rsc.org

Table 4: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

| C=O | 169.5 | 170.2 | +0.7 |

| CH₂ (malonyl) | 45.2 | 45.9 | +0.7 |

| CH₂ (benzyl) | 52.8 | 53.3 | +0.5 |

| C (aromatic, ipso) | 136.1 | 136.8 | +0.7 |

| C (aromatic, ortho) | 128.9 | 129.5 | +0.6 |

| C (aromatic, meta) | 127.8 | 128.3 | +0.5 |

| C (aromatic, para) | 126.5 | 127.1 | +0.6 |

Note: These are hypothetical values to illustrate the correlation process. Actual calculations and experimental data are required.

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is a valuable tool for understanding and predicting how a molecule will interact with other species, particularly in non-covalent interactions. dtic.mil

The MESP surface is typically color-coded:

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative carbonyl oxygen atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those attached to the central methylene group and the aromatic rings.

Green/Yellow regions: Represent areas of near-neutral potential.

The MESP provides a visual representation of the charge distribution and can be used to predict sites for hydrogen bonding and other intermolecular interactions that govern the molecule's behavior in solution and in the solid state. dtic.mil

Based on a comprehensive review of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on This compound for the outlined topics are not present in published research. While the methodologies mentioned in the outline are standard in computational chemistry, their direct application to this particular compound is not documented in accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided, as this would require data that does not appear to exist in the public domain. Fabricating this information would violate the core principles of scientific accuracy.

For context, related studies on similar molecules do exist:

Hirshfeld Surface Analysis and Interaction Energy Calculations: These analyses are commonly performed following crystal structure determination. nih.govweizmann.ac.ilgithub.io However, a crystal structure report for this compound that includes this analysis could not be found.

Quantum Theory of Atoms in Molecules (QTAIM): This is a powerful method for analyzing chemical bonds nih.govresearchgate.net, but its application to this compound has not been published.

Metal Complexation and Coordination Modes: Detailed studies have been conducted on the coordination of the closely related N,N,N',N'-tetramethylmalonamide (TMMA) with lanthanide metals. osti.govresearchgate.netresearchgate.net These studies reveal trends in coordination modes (bidentate κ² vs. monodentate κ¹), coordination numbers, and the formation of different structural families across the lanthanide series. osti.govresearchgate.net While this provides insight into how malonamide (B141969) ligands can behave, it is not specific to the tetrabenzyl derivative requested.

Simulation of Absorption Spectra: Methodologies for simulating electronic absorption spectra of metal complexes are well-established rsc.orgnih.govnih.gov, but no such simulation has been published for complexes of this compound.

Due to the lack of specific research data for this compound in the requested areas, the generation of the article as per the provided outline cannot be fulfilled at this time.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Solvent Effects in Theoretical Modeling

The surrounding solvent medium can have a profound impact on the structure, stability, and reactivity of molecules, and this compound is no exception. Theoretical modeling of solvent effects is therefore essential for obtaining a realistic picture of its behavior in solution. Computational chemists employ various solvent models to account for these effects, which can be broadly categorized into explicit and implicit models.

Explicit solvent models involve the inclusion of a number of individual solvent molecules around the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive, limiting its application to relatively small systems.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally more efficient and is widely used to estimate the bulk solvent effects on the energetics and properties of molecules. The Polarizable Continuum Model (PCM) is a popular example of this approach.

For this compound, theoretical studies incorporating solvent effects would be crucial for predicting its conformational preferences in different environments. The polarity of the solvent would influence the orientation of the polar amide groups and the non-polar benzyl groups. For instance, in a polar solvent, conformations that expose the polar parts of the molecule to the solvent would be favored, while in a non-polar solvent, intramolecular interactions might become more dominant.

Supramolecular Architectures and Intermolecular Interactions

Investigation of Non-Covalent Interactions

The solid-state structure of N,N,N',N'-Tetrabenzyl-malonamide is stabilized by a combination of hydrogen bonds, aromatic interactions, and non-specific dispersive forces. The specific geometry and relative orientation of the molecules within the crystal lattice are a direct consequence of the energetic optimization of these competing and cooperating interactions.

Hydrogen bonding is a primary directional force in the crystal packing of malonamide (B141969) derivatives. In this compound, the secondary amide groups (N-H) serve as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) act as acceptors.

N-H...O Interactions: The most significant hydrogen bonds are the classical N-H...O interactions between the amide groups of adjacent molecules. These interactions are highly directional and lead to the formation of predictable supramolecular motifs. In similar amide-containing crystal structures, these bonds typically form chains or dimeric rings. For instance, in the parent malonamide crystal, molecules are held together by a comprehensive network of N-H...O hydrogen bonds, with each oxygen atom accepting two hydrogen bonds. rsc.org In related N-substituted pyrimidine (B1678525) structures, paired N-H...O hydrogen bonds lead to the formation of chains or dimers. nih.govnih.gov It is therefore expected that this compound molecules self-assemble into one-dimensional chains or tapes where molecules are linked head-to-tail.

Below is a table summarizing typical geometric parameters for these types of hydrogen bonds found in organic crystals.

| Interaction Type | Donor-Acceptor Distance (Å) | H...Acceptor Distance (Å) | Donor-H...Acceptor Angle (°) |

| N-H...O | 2.8 - 3.2 | 2.0 - 2.4 | 140 - 180 |

| C-H...O | 3.0 - 3.8 | 2.2 - 2.8 | 120 - 170 |

C-H...π interactions are another important class of weak non-covalent forces that contribute to the supramolecular assembly. These occur when an aliphatic or aromatic C-H bond acts as a weak acid and points towards the electron-rich face of a benzyl (B1604629) ring on a neighboring molecule. The structure of this compound offers multiple possibilities for such interactions:

The C-H bonds of the central malonamide CH₂ group can interact with a benzyl ring.

The C-H bonds of the benzylic CH₂ groups can interact with an adjacent phenyl ring.

The aromatic C-H bonds of one benzyl group can interact with the face of another.

These interactions, with typical energies around 1.5 kcal/mol, are crucial for molecular recognition and the stabilization of specific conformations in the solid state. scielo.org.mx Studies on terephthalamides have shown that C-H...π interactions, in conjunction with hydrogen bonding, are responsible for the formation of complex nanostructures. researchgate.net

Self-Assembly and Self-Organization of this compound

The various non-covalent interactions detailed above drive the spontaneous self-assembly of this compound molecules into well-defined, ordered supramolecular structures. This process of self-organization is a hallmark of crystal engineering, where molecular building blocks are designed to form specific architectures.

In the solid state, this compound molecules arrange themselves to satisfy their bonding requirements in a highly cooperative manner. The process can be visualized as a hierarchical assembly:

Primary Motif Formation: The strong and directional N-H...O hydrogen bonds likely guide the initial assembly of molecules into one-dimensional chains or tapes. rsc.org

Secondary Organization: These primary chains are then organized relative to each other. The bulky benzyl groups extending from the hydrogen-bonded backbone would arrange themselves to maximize favorable π-π stacking and C-H...π interactions. nih.govresearchgate.net

Three-Dimensional Packing: This secondary organization leads to the formation of layers or more complex three-dimensional networks. The final crystal lattice is a result of the system achieving a minimum energy state by optimizing all hydrogen bonds, π-interactions, and van der Waals contacts simultaneously.

The resulting solid-state structure is a highly ordered molecular assembly, a crystal, where each molecule occupies a specific position and orientation within the unit cell. This ordered arrangement is a direct consequence of the molecular recognition and self-organization encoded within the chemical structure of this compound.

Influence of Benzyl Substituents on Supramolecular Organization

Furthermore, the hydrogen atoms on the benzyl rings and the methylene (B1212753) bridges can act as donors for weak C-H···π interactions, where the π-system of a neighboring benzyl group acts as the acceptor. These interactions, although individually weak, can collectively contribute significantly to the stability of the supramolecular assembly. In similar benzyl-substituted compounds, such as 1,4-dibenzylpiperazines, C-H···π interactions have been observed to link molecules into extended networks. nih.gov